

Application of A-196 in High-Throughput Screening Assays: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

A-196 is a potent and selective small molecule inhibitor of the histone methyltransferases SUV420H1 and SUV420H2.[1] These enzymes are crucial for the di- and tri-methylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3), epigenetic marks associated with transcriptional repression, DNA damage repair, and chromatin compaction. The high selectivity of **A-196** makes it a valuable tool for elucidating the biological functions of SUV420H1/H2 and for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of this pathway for therapeutic intervention. This document provides detailed application notes and protocols for the use of **A-196** in HTS assays.

Data Presentation

A-196 exhibits high potency against its primary targets with significant selectivity over other histone methyltransferases.



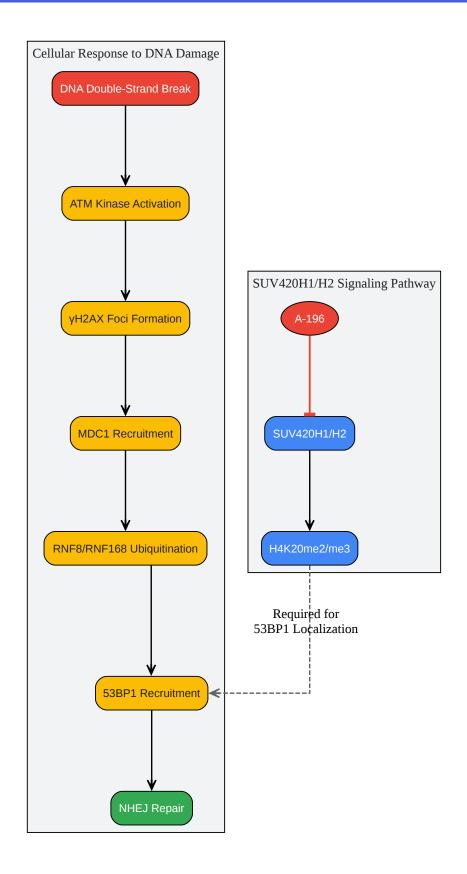
Target	IC50 (μM)	Selectivity
SUV420H1	0.025	>100-fold vs. other histone methyltransferases
SUV420H2	0.144	>100-fold vs. other histone methyltransferases

Table 1: In vitro inhibitory activity of A-196.[1]

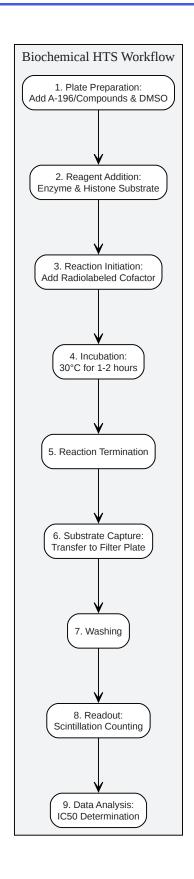
Mechanism of Action

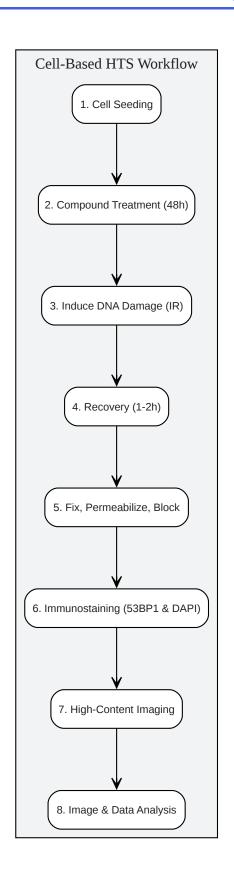
A-196 acts as a competitive inhibitor of SUV420H1 and SUV420H2, preventing the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the histone H4K20 substrate. This leads to a global decrease in H4K20me2 and H4K20me3 levels and a corresponding increase in the mono-methylated state (H4K20me1).[1] A key downstream effect of SUV420H1/H2 inhibition is the disruption of the non-homologous end joining (NHEJ) DNA repair pathway, evidenced by the inhibition of 53BP1 foci formation following ionizing radiation. [1]











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References

- 1. selleckchem.com [selleckchem.com]
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